2-[1-(Dimethylamino)-3-(4-nitroanilino)-2-propenylidene]malononitrile
Description
2-[1-(Dimethylamino)-3-(4-nitroanilino)-2-propenylidene]malononitrile is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group, a nitroanilino group, and a propenylidene malononitrile moiety
Properties
IUPAC Name |
2-[(E)-1-(dimethylamino)-3-(4-nitroanilino)prop-2-enylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-18(2)14(11(9-15)10-16)7-8-17-12-3-5-13(6-4-12)19(20)21/h3-8,17H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRFYDYKJLQSOX-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Dimethylamino)-3-(4-nitroanilino)-2-propenylidene]malononitrile typically involves multi-step organic reactions. One common method includes the reaction of dimethylamine with 4-nitroaniline to form an intermediate, which is then reacted with malononitrile under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Dimethylamino)-3-(4-nitroanilino)-2-propenylidene]malononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and solvents to ensure optimal reactivity .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
2-[1-(Dimethylamino)-3-(4-nitroanilino)-2-propenylidene]malononitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(Dimethylamino)-3-(4-nitroanilino)-2-propenylidene]malononitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of target molecules. The pathways involved may include enzymatic reactions, receptor binding, and signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(Dimethylamino)-3-(3-nitroanilino)-2-propenylidene]malononitrile
- 2-[1-(Dimethylamino)-3-(2-nitroanilino)-2-propenylidene]malononitrile
Uniqueness
2-[1-(Dimethylamino)-3-(4-nitroanilino)-2-propenylidene]malononitrile is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity
2-[1-(Dimethylamino)-3-(4-nitroanilino)-2-propenylidene]malononitrile, often referred to as a derivative of malononitrile, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethylamino group and a nitroaniline moiety, contributing to its unique properties. The presence of these functional groups is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets, influencing various biochemical pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancerous cells, making it a potential candidate for anticancer therapy.
- Antioxidant Properties : Some studies indicate that compounds with similar structures exhibit antioxidant effects, which can protect cells from oxidative damage.
Anticancer Activity
Several studies have assessed the anticancer potential of this compound. Below is a summary of findings from key research:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Significant inhibition of growth |
| HL-60 (Leukemia) | 12.3 | Induction of apoptosis |
| SGC7901 (Gastric Cancer) | 10.5 | Cell cycle arrest |
These results indicate that the compound exhibits promising cytotoxic effects across various cancer cell lines.
Case Studies
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound at concentrations ranging from 10 to 20 µM led to a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis such as caspase activation and PARP cleavage.
- HL-60 Cell Line Investigation : Research indicated that the compound induced apoptosis in HL-60 cells through the mitochondrial pathway, evidenced by loss of mitochondrial membrane potential and release of cytochrome c into the cytosol.
- In Vivo Studies : Preliminary animal studies showed that administration of this compound resulted in reduced tumor growth in xenograft models, suggesting its potential for further development as an anticancer agent.
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., dimethylamino vs. nitroanilino groups). ¹⁵N NMR resolves tautomeric equilibria in propenylidene moieties .
- UV-Vis/PL : Absorption at ~490 nm (polarity-dependent) and emission at 517–630 nm confirm intramolecular charge transfer (ICT). Fluorescence lifetime analysis (picosecond-nanosecond decay) reveals excited-state dynamics .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 351.41) .
How do structural modifications affect the compound’s performance in organic electronics?
Q. Advanced
- Electron-withdrawing groups (EWGs) : Cyano (-CN) substituents lower LUMO (-4.0 to -4.1 eV), enhancing air stability in n-type OFETs. Alkyl side chains (e.g., 2-ethylhexyl) improve film crystallinity (XRD) and charge mobility (up to 2.36 cm²/Vs) .
- Conjugation extension : Thieno[3,2-b]thiophene cores increase π-delocalization, reducing band gaps (1.44–1.69 eV) for photovoltaic applications. Transient absorption spectroscopy identifies long-lived charge-separated states (>10 μs) .
How can contradictions in fluorescence lifetime data across studies be resolved?
Advanced
Discrepancies arise from:
- Solvent effects : Polar solvents (e.g., DMSO) stabilize ICT states, prolonging lifetimes. Compare data in identical solvents (e.g., toluene vs. acetonitrile) .
- Concentration-dependent aggregation : Use single-molecule TIRF microscopy to isolate individual dye molecules and avoid ensemble averaging. Piperazine-functionalized surfaces minimize catalytic interference .
- Instrument calibration : Validate time-correlated single-photon counting (TCSPC) setups with reference fluorophores (e.g., rhodamine B).
What strategies improve air stability in n-type OFETs using this compound?
Q. Advanced
- LUMO engineering : Substituents like -CF₃ or -NO₂ further lower LUMO (<-4.0 eV), reducing O₂/H₂O sensitivity. Cyclic voltammetry confirms redox stability .
- Morphology control : Spin-coating with 1,2-dichlorobenzene additive enhances film continuity (AFM roughness <1 nm). Annealing (80–160°C) optimizes crystallinity (XRD peaks at 2θ = 5.2°) .
How does solvent polarity influence the photophysical properties of this compound?
Q. Basic
- Absorption : Bathochromic shifts (~30 nm) occur in polar solvents (e.g., from 490 nm in toluene to 520 nm in DMF) due to stabilization of the ICT state .
- Emission : Solvatochromism results in red-shifted fluorescence (630 nm in DMF vs. 517 nm in hexane). Use Lippert-Mataga plots to correlate Stokes shift with solvent polarity .
What safety protocols are recommended for handling malononitrile derivatives?
Q. Basic
- Ventilation : Use fume hoods to limit exposure to <3 ppm (NIOSH guidelines).
- PPE : Nitrile gloves, goggles, and lab coats.
- Spill management : Neutralize with NaHCO₃ and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
